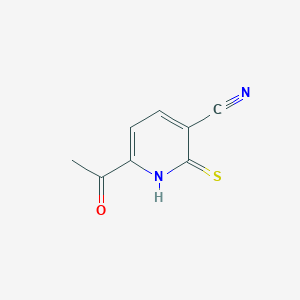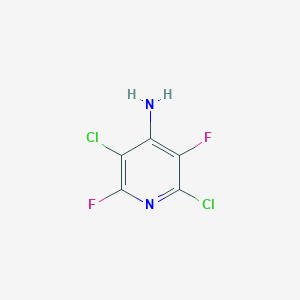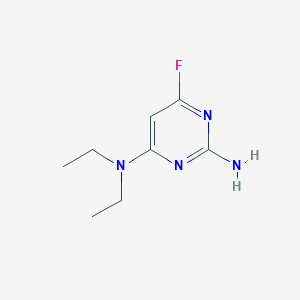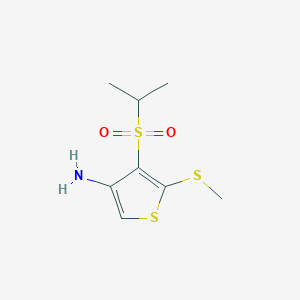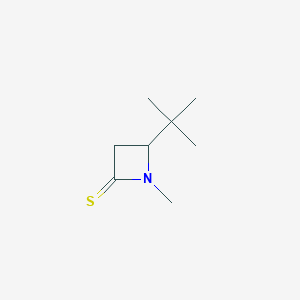![molecular formula C11H18O B063065 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone CAS No. 177853-64-4](/img/structure/B63065.png)
1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone, also known as cyclopropyl ketone, is a chemical compound with a cyclopropyl ring and a ketone functional group. It has been widely used in scientific research due to its unique chemical structure and properties. In
Mechanism Of Action
The mechanism of action of 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone is not well understood. However, it is believed that the 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ring and the ketone functional group play an important role in its chemical reactivity and biological activity. The 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ring is known to be a strained ring, which makes it more reactive than other types of rings. The ketone functional group is also known to be a reactive group, which can undergo various chemical reactions.
Biochemical And Physiological Effects
Cyclopropyl ketone has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antibacterial and antifungal activity. In addition, it has been reported to have analgesic and anti-inflammatory effects. However, more research is needed to fully understand the biochemical and physiological effects of 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone in lab experiments is its unique chemical structure, which makes it a useful starting material for the synthesis of various compounds. In addition, it has been reported to have various biological activities, which makes it a potential candidate for drug discovery. However, one of the limitations of using 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone in lab experiments is its high reactivity, which can make it difficult to handle and to control in chemical reactions.
Future Directions
There are several future directions for the research on 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone]ethanone. One direction is to further investigate its biological activities and potential applications in drug discovery. Another direction is to explore its chemical reactivity and to develop new synthetic methods for its preparation. Furthermore, it would be interesting to investigate the mechanism of action of 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone and to understand how its unique chemical structure contributes to its biological activity.
Synthesis Methods
The synthesis of 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone]ethanone involves the reaction of 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanonemethyl bromide with magnesium to form a Grignard reagent, which is then reacted with hex-1-enyl ketone to produce the final product. This method has been reported in several research papers and has been proven to be an effective way to synthesize 1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone ketone.
Scientific Research Applications
Cyclopropyl ketone has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds. In addition, it has been used as a reagent in organic chemistry reactions, such as the Baeyer-Villiger oxidation and the Michael addition reaction.
properties
CAS RN |
177853-64-4 |
|---|---|
Product Name |
1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-[(1S,2S)-2-[(Z)-hex-1-enyl]cyclopropyl]ethanone |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-7-10-8-11(10)9(2)12/h6-7,10-11H,3-5,8H2,1-2H3/b7-6-/t10-,11-/m1/s1 |
InChI Key |
UWUUMAITUPWOHZ-GYHQZXBOSA-N |
Isomeric SMILES |
CCCC/C=C\[C@@H]1C[C@@H]1C(=O)C |
SMILES |
CCCCC=CC1CC1C(=O)C |
Canonical SMILES |
CCCCC=CC1CC1C(=O)C |
synonyms |
Ethanone, 1-[2-(1-hexenyl)cyclopropyl]-, [1S-[1alpha,2alpha(Z)]]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



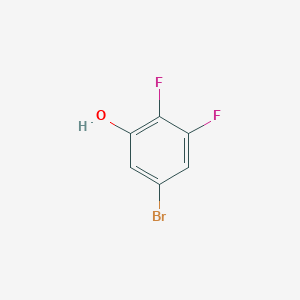
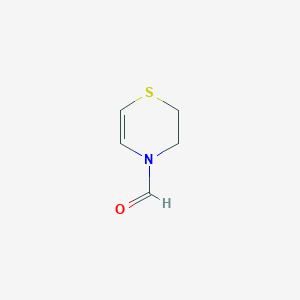
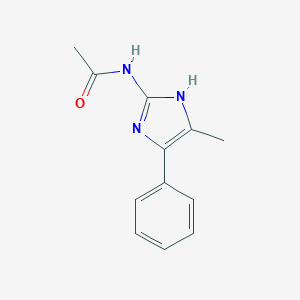
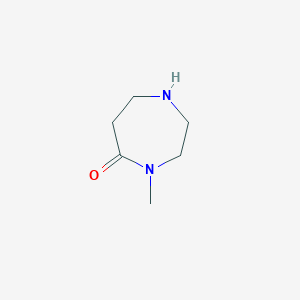
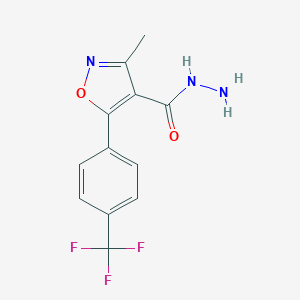
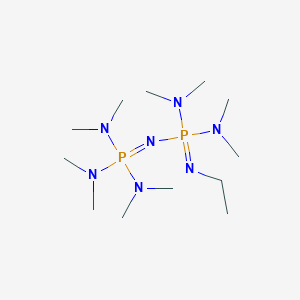
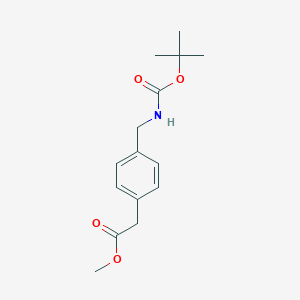
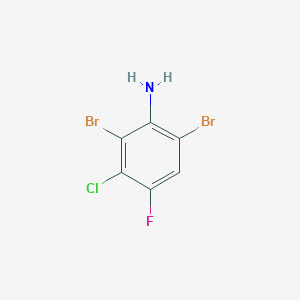
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)
